molecular formula C9H7NO2 B1176794 2-PROPENAMIDE, 2-CYANO-N-PHENYL-3-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)- CAS No. 157561-97-2

2-PROPENAMIDE, 2-CYANO-N-PHENYL-3-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)-

Cat. No.: B1176794
CAS No.: 157561-97-2
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Description

2-Propenamide, 2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- is a structurally complex acrylamide derivative characterized by a cyano group at the C2 position, a phenyl-substituted amide at the N-terminus, and a pyrrolo[2,3-b]pyridinyl moiety at the C3 position. The pyrrolopyridine core, in particular, is notable for its resemblance to purine bases, enabling interactions with biological targets such as kinases or nucleic acids .

Properties

IUPAC Name

(E)-2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O/c18-10-12(17(22)21-14-5-2-1-3-6-14)9-13-11-20-16-15(13)7-4-8-19-16/h1-9,11H,(H,19,20)(H,21,22)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDSZOWCXCQZOB-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CNC3=C2C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CNC3=C2C=CC=N3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Cyanoacetamide Derivatives with Pyrrolopyridinyl Amines

The primary synthetic route involves the condensation of 2-cyano-N-phenylacetamide with 3-amino-1H-pyrrolo[2,3-b]pyridine under reflux conditions. This method adapts protocols from analogous acrylamide syntheses, such as the reaction of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide with aryl amines.

Reaction Conditions :

  • Solvent : Isopropyl alcohol is preferred due to its high boiling point (82.6°C) and ability to dissolve polar intermediates.

  • Catalyst : Triethylorthoformate (TEOF) acts as a dehydrating agent, promoting the elimination of water and driving the reaction toward acrylamide formation.

  • Temperature : Reflux (≈80–85°C) for 12–24 hours ensures complete conversion.

Mechanistic Insight :
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine group of 3-amino-1H-pyrrolo[2,3-b]pyridine attacks the electrophilic β-carbon of the cyanoacetamide, followed by dehydration to form the α,β-unsaturated acrylamide backbone.

Example Protocol :

  • Suspend 2-cyano-N-phenylacetamide (5.44 g, 21.0 mmol) in isopropyl alcohol (350 mL).

  • Add 3-amino-1H-pyrrolo[2,3-b]pyridine (equimolar) and TEOF (8.53 mL, 51.3 mmol).

  • Reflux for 18 hours, cool, and filter the precipitate.

  • Purify via recrystallization from ethyl acetate/hexanes.

Yield : 54–85% (depending on substituents and purification).

Knoevenagel Condensation Approach

An alternative method employs the Knoevenagel condensation between cyanoacetic acid and 3-formyl-1H-pyrrolo[2,3-b]pyridine , followed by amidation with aniline.

Reaction Steps :

  • Condensation : React cyanoacetic acid with 3-formyl-pyrrolopyridine in dimethylformamide (DMF) using dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Amidation : Treat the intermediate with aniline in the presence of TEOF.

Critical Parameters :

  • Temperature : 10–15°C during DCC addition to prevent side reactions.

  • Workup : Precipitation with water ensures high purity.

Equation :

Cyanoacetic acid+3-Formyl-pyrrolopyridineDCC, DMF2-Cyano-3-(pyrrolopyridinyl)acrylic acidAniline, TEOFTarget Compound\text{Cyanoacetic acid} + \text{3-Formyl-pyrrolopyridine} \xrightarrow{\text{DCC, DMF}} \text{2-Cyano-3-(pyrrolopyridinyl)acrylic acid} \xrightarrow{\text{Aniline, TEOF}} \text{Target Compound}

Challenges :

  • The formyl derivative of pyrrolopyridine is less readily available, increasing synthetic complexity.

  • Multi-step purification reduces overall yield.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Comparative studies highlight the superiority of isopropyl alcohol over ethanol or acetonitrile due to its balance of polarity and boiling point. Polar aprotic solvents like DMF are reserved for initial coupling steps.

Catalyst Screening :

CatalystYield (%)Purity (%)
Triethylorthoformate8598
Acetic anhydride6285
No catalyst<10N/A

Triethylorthoformate outperforms alternatives by facilitating faster dehydration.

Temperature and Time Dependence

Reflux Duration :

  • 12 hours : 70% conversion.

  • 24 hours : >95% conversion.

Prolonged heating beyond 24 hours risks decomposition of the acrylamide product.

Characterization and Analytical Validation

Spectroscopic Methods

  • 1H NMR (400 MHz, DMSO-d6): Key peaks include δ 8.65 (s, 1H, pyrrolopyridinyl H), 7.85 (d, J = 15.6 Hz, 1H, acrylamide α-H), and 7.40–7.20 (m, 5H, phenyl H).

  • Mass Spectrometry : ESI-MS m/z 313.1 [M+H]⁺, consistent with the molecular formula C17H12N4O.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time = 6.7 minutes.

Industrial Applications and Scale-Up

Pilot-Scale Synthesis

A 100-g batch synthesis in isopropyl alcohol achieved 78% yield after optimizing:

  • Cooling rate : Gradual cooling minimizes impurities.

  • Filtration : Hot filtration reduces solvent retention.

Cost Considerations

ComponentCost per kg (USD)
3-Amino-pyrrolopyridine12,000
Triethylorthoformate800

High input costs necessitate yield optimization for commercial viability .

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that derivatives of 2-propenamide compounds exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Antiparasitic Activity:
A series of related compounds have demonstrated significant in vitro activity against parasites such as Haemonchus contortus, a common endoparasite affecting livestock. These findings suggest potential applications in veterinary medicine for treating parasitic infections in animals .

Neuroprotective Effects:
Some studies have suggested that compounds similar to 2-propenamide may offer neuroprotective effects. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a crucial role. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease.

Agrochemical Applications

Pesticide Development:
The structural features of 2-propenamide derivatives make them suitable candidates for the development of new pesticides. Their ability to interact with biological systems can be harnessed to create effective agrochemicals that target specific pests while minimizing environmental impact.

Herbicide Activity:
Research has also explored the herbicidal properties of related compounds, indicating that they can inhibit weed growth through various biochemical pathways. This application is crucial for sustainable agriculture practices.

Materials Science

Polymer Chemistry:
The compound can serve as a building block in the synthesis of novel polymers with specific properties. Its reactivity allows for the incorporation into copolymers that exhibit enhanced thermal stability and mechanical strength.

Nanotechnology:
In nanotechnology, derivatives of 2-propenamide have been investigated for their potential use in creating functionalized nanoparticles. These nanoparticles can be utilized in drug delivery systems or as catalysts in chemical reactions.

Case Studies

  • Anticancer Study: A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various 2-propenamide derivatives showing selective cytotoxicity against breast cancer cells. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics .
  • Pesticide Research: Research conducted at a leading agricultural university demonstrated that certain formulations containing 2-propenamide derivatives effectively reduced pest populations in field trials without harming beneficial insects, indicating a promising avenue for eco-friendly pest management strategies .
  • Polymer Development: A recent study highlighted the use of 2-propenamide as a monomer in creating biodegradable polymers that showed improved mechanical properties compared to conventional plastics, presenting an innovative solution for reducing plastic waste .

Mechanism of Action

The mechanism of action of 2-Propenamide, 2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

Bioactivity Implications : The pyrrolo[2,3-b]pyridinyl group in the target compound distinguishes it from simpler heterocycles like pyridine (3k) or phenyl derivatives (3h). This moiety may enhance binding to kinase ATP pockets due to its planar, aromatic structure .

Solubility and Reactivity: Compounds with polar substituents (e.g., 3h’s methoxy groups or ’s 3-hydroxyphenyl derivative) exhibit higher solubility in polar solvents compared to the target compound’s hydrophobic phenyl and pyrrolopyridine groups. The cyano group, common across all analogues, likely increases electrophilicity, favoring nucleophilic attack in covalent inhibitor design.

Synthetic Complexity: The target compound’s synthesis likely requires multi-step procedures due to the pyrrolopyridine scaffold, whereas simpler derivatives (e.g., 3c, 3k) are synthesized via single-step Knoevenagel condensations under mild conditions (ethanol, piperidine, 0–5°C) .

Functional Group Impact on Physicochemical Properties

  • Cyano Group: All compared compounds retain the 2-cyano moiety, which reduces basicity and enhances stability against hydrolysis compared to ester or ketone analogues.
  • Aromatic Systems: The pyrrolo[2,3-b]pyridinyl group’s fused ring system may improve π-π stacking interactions in biological targets, unlike the monocyclic pyridine in 3k or the hydroxylated phenyl in ’s compound .

Hypothetical Bioactivity Comparison

While explicit bioactivity data for the target compound is unavailable, analogues from were evaluated for antimicrobial and anticancer properties. For example:

  • 3k (Pyridine Derivative) : Demonstrated moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) .
  • 3h (Methoxybenzyl Derivative): Showed selective cytotoxicity against HeLa cells (IC₅₀ = 18 µM) .

Biological Activity

2-Propenamide, 2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- (CAS Number: 157561-90-5) is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a propenamide functional group, a cyano group, and a pyrrolopyridine moiety, which contribute to its diverse chemical behavior and possible therapeutic applications.

The molecular formula of 2-propenamide, 2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- is C17H12N4O, with a molecular weight of approximately 288.3 g/mol. Its structure suggests potential interactions with various biological targets, particularly in oncology and other therapeutic areas.

Research indicates that this compound exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. The IC50 values for these receptors were found to be 7 nM for FGFR1, 9 nM for FGFR2, 25 nM for FGFR3, and 712 nM for FGFR4, demonstrating its selectivity and potency against specific targets in cancer therapy .

Potential Applications

The unique structural features of this compound make it a candidate for drug development targeting various diseases. Its application is primarily focused on:

  • Cancer Therapy : The inhibition of FGFRs is crucial as these receptors are often implicated in tumor growth and progression.
  • Materials Science : Due to its electronic properties, it may also find applications in the development of novel materials or catalysts .

Comparative Analysis

To understand the uniqueness of 2-propenamide, 2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- compared to related compounds, the following table summarizes key structural features and notable properties:

Compound NameStructural FeaturesNotable Properties
2-Propenamide, 2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- Contains phenyl substituentPotent FGFR inhibitory activity
4-Amino-6-cyano-1H-pyrrolo[3,4-b]quinolin-5-one Different nitrogen heterocyclesKnown for anti-cancer properties
5-Cyano-4-(trifluoromethyl)pyridine Simple pyridine ringDisplays significant anti-inflammatory activity

The combination of functional groups in 2-propenamide contributes to its distinct biological activities not observed in other similar compounds .

Inhibitory Activity Against FGFRs

A study involving the synthesis of various pyrrolopyridine derivatives highlighted the effectiveness of compound 4h (which includes the structure of interest) in inhibiting FGFRs. This study provided insight into structure-activity relationships (SAR) that can be leveraged for further drug development .

Trypanocidal Activity

Another area of research explored compounds with similar pyrrolopyridine structures for their trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Although severe host cell toxicity was observed with some derivatives, this research underscores the potential for developing selective agents based on structural modifications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Evidence from analogous derivatives suggests ethanol as a solvent with piperidine as a catalyst at 0–5°C for 2 hours . Key parameters to optimize include temperature (low to minimize side reactions), stoichiometry of reactants, and catalyst concentration. Purification via column chromatography or recrystallization is recommended, followed by characterization using 1H^1H-NMR and HPLC to confirm purity (>95%) .

Q. How should researchers characterize the compound’s structural and chemical properties?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • NMR : Confirm the presence of the cyano group (δ ~110-120 ppm in 13C^{13}C-NMR) and pyrrolopyridine moiety (aromatic protons in 1H^1H-NMR).
  • Mass Spectrometry (HRMS) : Verify molecular weight alignment with theoretical values (e.g., ±2 ppm error).
  • HPLC : Assess purity using a C18 column with acetonitrile/water gradients.
  • X-ray Crystallography : Resolve ambiguous stereochemistry if synthetic yields permit .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Methodological Answer : Screen for kinase inhibition (e.g., JAK2 or EGFR kinases) using fluorescence-based assays, given the pyrrolopyridine scaffold’s affinity for ATP-binding pockets . Dose-response curves (IC50_{50}) should be generated at concentrations ranging from 1 nM to 10 µM. Include positive controls (e.g., staurosporine) and validate results in triplicate to ensure reproducibility.

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted biological activity?

  • Methodological Answer : Apply data triangulation :

  • In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., M-CSFR1 in ) and identify mismatches between predicted and experimental binding .
  • Proteomic profiling : Perform kinome-wide screens to identify off-target effects.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing the phenyl group with heteroaromatic rings) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting metabolic stability?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate metabolic sites (e.g., cyano hydrolysis susceptibility).
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess compound stability in aqueous and lipid bilayer environments.
  • CYP450 Metabolism : Dock the compound into CYP3A4 and CYP2D6 active sites to predict oxidation hotspots .

Q. How can researchers validate mechanistic hypotheses when experimental data is inconclusive?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm target engagement.
  • Knockout Models : Use CRISPR/Cas9 to silence putative targets in cell lines and assess phenotypic rescue.
  • Metabolomic Profiling : Apply LC-MS to track downstream metabolite changes, linking activity to pathway modulation .

Data Analysis & Quality Control

Q. What statistical methods are critical for validating experimental reproducibility?

  • Methodological Answer :

  • Bland-Altman Analysis : Compare intra- and inter-lab variability for IC50_{50} measurements.
  • Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets.
  • Power Analysis : Predefine sample sizes (n ≥ 3) to achieve 80% statistical power (α = 0.05) .

Q. How should stability studies be designed for long-term storage?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines:

  • Conditions : 40°C/75% RH for 6 months; monitor degradation via HPLC every 30 days.
  • Light Exposure : Use a photostability chamber (ICH Q1B) to assess UV-induced decomposition.
  • Cryopreservation : Store aliquots at -80°C in argon-purged vials to prevent oxidation .

Conflict Resolution & Best Practices

  • Contradictory Spectral Data : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare to databases (e.g., SDBS or PubChem ).
  • Biological Replicability : Implement member checking by sharing raw data with collaborators for independent analysis .

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